molecular formula C10H8BFO2 B8211650 (6-Fluoronaphthalen-1-yl)boronic acid

(6-Fluoronaphthalen-1-yl)boronic acid

Cat. No.: B8211650
M. Wt: 189.98 g/mol
InChI Key: QHQMMKAWEVRYNR-UHFFFAOYSA-N
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Description

(6-Fluoronaphthalen-1-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated naphthalene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoronaphthalen-1-yl)boronic acid typically involves the borylation of a fluorinated naphthalene precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These methods ensure high yields and purity while minimizing waste and reaction times .

Chemical Reactions Analysis

Types of Reactions: (6-Fluoronaphthalen-1-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . This reaction is facilitated by palladium catalysts and bases like potassium carbonate or cesium carbonate.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, Cs2CO3), diboron reagents.

    Conditions: Mild temperatures (25-80°C), solvents like THF or DMF, inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for (6-Fluoronaphthalen-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the transfer of the aryl group from the boron atom to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparison with Similar Compounds

  • Phenylboronic acid
  • (4-Fluorophenyl)boronic acid
  • (2-Naphthyl)boronic acid

Comparison: (6-Fluoronaphthalen-1-yl)boronic acid is unique due to the presence of both a fluorine atom and a naphthalene ring, which impart distinct electronic and steric properties. These features can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for the synthesis of specific biaryl structures that may not be easily accessible using other boronic acids .

Properties

IUPAC Name

(6-fluoronaphthalen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BFO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQMMKAWEVRYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC(=CC2=CC=C1)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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